4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid
CAS No.: 1706447-16-6
Cat. No.: VC17455315
Molecular Formula: C14H19NO4
Molecular Weight: 265.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706447-16-6 |
|---|---|
| Molecular Formula | C14H19NO4 |
| Molecular Weight | 265.30 g/mol |
| IUPAC Name | 4-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H19NO4/c1-15-7-10(11(8-15)14(16)17)9-4-5-12(18-2)13(6-9)19-3/h4-6,10-11H,7-8H2,1-3H3,(H,16,17) |
| Standard InChI Key | JQVHSNOUCFPATK-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC(C(C1)C(=O)O)C2=CC(=C(C=C2)OC)OC |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at three positions:
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1-position: Methyl group, enhancing steric bulk and influencing conformational flexibility.
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3-position: Carboxylic acid moiety, providing hydrogen-bonding and ionic interaction capabilities.
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4-position: 3,4-Dimethoxyphenyl group, contributing aromatic π-π stacking potential and modulating electronic properties .
Table 1: Key Structural and Physicochemical Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.30 g/mol |
| IUPAC Name | 4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |
| LogP (Predicted) | 1.2–1.8 (moderate lipophilicity) |
| Hydrogen Bond Donors/Acceptors | 1/5 |
| Rotatable Bonds | 4 |
The 3,4-dimethoxy substitution on the phenyl ring distinguishes this compound from analogs with 2,4-dimethoxy or monomethoxy groups. This positional isomerism impacts electronic distribution, with the 3,4-configuration enhancing electron-donating effects compared to 2,4-substituted variants .
Biological Activity and Mechanism
Interaction with Glutamate Receptors
Structural analogs of this compound exhibit competitive antagonism at N-methyl-D-aspartate (NMDA) receptors, a subclass of iGluRs critical for synaptic plasticity and memory. Key findings from related molecules include:
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Substituent-Dependent Selectivity: 5’-Substituted pyrrolidine-3-carboxylic acids show preferential binding to GluN1/GluN2A NMDA receptor subtypes over GluN2B-D variants (3–34-fold selectivity) .
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Potency: IC₅₀ values as low as 200 nM have been reported for analogs with optimized substituent positioning .
Table 2: Comparative Activity of Pyrrolidine Carboxylic Acid Analogs
| Compound | NMDA Subtype Selectivity | IC₅₀ (nM) |
|---|---|---|
| 2,3-trans-3-Carboxy-3-phenylproline | GluN1/GluN2A | 200 |
| 5’-Nitro Analog | GluN1/GluN2B | 850 |
| 5’-Methoxy Analog | GluN1/GluN2A | 320 |
The 3,4-dimethoxyphenyl group in the target compound may enhance NMDA affinity through additional π-stacking interactions with tyrosine residues in the ligand-binding domain .
Structure-Activity Relationship (SAR) Insights
Impact of Methoxy Positioning
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3,4-Dimethoxy vs. 2,4-Dimethoxy: The 3,4-configuration increases electron density on the phenyl ring, potentially improving interactions with hydrophobic receptor pockets. In contrast, 2,4-substituted analogs exhibit reduced solubility due to greater steric hindrance .
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Methyl Group at Pyrrolidine 1-Position: N-methylation reduces basicity of the pyrrolidine nitrogen, minimizing off-target interactions with monoamine transporters .
Carboxylic Acid Role
The carboxylic acid moiety is critical for ionic interactions with arginine residues in the NMDA receptor’s agonist-binding site. Esterification or amidation of this group abolishes receptor antagonism, underscoring its pharmacophoric necessity .
Challenges and Future Directions
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Synthetic Optimization: Developing enantioselective routes to access pure stereoisomers, as NMDA activity is stereospecific.
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In Vivo Validation: Testing blood-brain barrier penetration and efficacy in animal models of neurodegeneration.
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Subtype Specificity: Further SAR studies to refine selectivity among GluN2A-D subtypes.
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